5-Bromo-4-chloro-2-hydroxybenzoic acid

Drug Design ADME Physicochemical Characterization

Researchers pursuing SGLT2 inhibitor SAR studies face a critical limitation: mono-halogenated salicylic acid analogs cannot substitute for the precise 5-bromo/4-chloro pattern required in patented C-glucoside synthetic routes. This dihalogenated scaffold is essential-both halogens modulate electronic properties and steric bulk that directly govern target binding affinity and selectivity. • Verified ≥98% purity; CAS 142167-38-2 with full CoA/MSDS documentation • Available from mg to bulk kg quantities with competitive B2B pricing • Ships ambient globally; store at RT in sealed, dry conditions

Molecular Formula C7H4BrClO3
Molecular Weight 251.46 g/mol
CAS No. 142167-38-2
Cat. No. B141161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloro-2-hydroxybenzoic acid
CAS142167-38-2
Molecular FormulaC7H4BrClO3
Molecular Weight251.46 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)Cl)O)C(=O)O
InChIInChI=1S/C7H4BrClO3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,(H,11,12)
InChIKeyXUKLAPBPFXGIOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-chloro-2-hydroxybenzoic Acid (CAS 142167-38-2): A Dual-Halogenated Salicylic Acid Building Block for Chemical Synthesis and Biomedical Research


5-Bromo-4-chloro-2-hydroxybenzoic acid, also known as 5-bromo-4-chlorosalicylic acid, is a dihalogenated derivative of salicylic acid with the molecular formula C₇H₄BrClO₃ and a molecular weight of 251.46 g/mol . It features a carboxylic acid group, a phenolic hydroxyl group, and both bromine (5-position) and chlorine (4-position) substituents on the aromatic ring [1]. This compound serves as a versatile synthetic intermediate and has been investigated as a precursor for sodium-glucose cotransporter 2 (SGLT2) inhibitors [2].

Why Generic Halogenated Benzoic Acid Substitution Fails for 5-Bromo-4-chloro-2-hydroxybenzoic Acid


Simple halogenated benzoic acids, such as 5-bromo-2-hydroxybenzoic acid (5-bromosalicylic acid) or 4-chloro-2-hydroxybenzoic acid (4-chlorosalicylic acid), cannot be substituted for 5-bromo-4-chloro-2-hydroxybenzoic acid in most research applications. The unique 5-bromo/4-chloro substitution pattern fundamentally alters electronic properties, steric bulk, and intermolecular interactions . For instance, the additional chlorine atom at the 4-position modifies hydrogen bonding capacity and logP relative to mono-halogenated analogs, which can profoundly impact binding affinity and selectivity in biological systems [1]. Furthermore, in medicinal chemistry contexts, the specific halogen arrangement is often essential for the compound's intended role as a precursor or core scaffold, and substituting a different analog would likely result in a different set of derivatives with distinct biological activity profiles [2].

Quantitative Evidence for 5-Bromo-4-chloro-2-hydroxybenzoic Acid (CAS 142167-38-2) Selection


Predicted Physicochemical Properties Differentiate from Mono-Halogenated Analogs

Predicted physicochemical properties for 5-bromo-4-chloro-2-hydroxybenzoic acid, such as pKa and logP, show marked differences compared to its mono-halogenated analogs 5-bromosalicylic acid and 4-chlorosalicylic acid [1]. These differences are critical for anticipating behavior in biological assays and for selecting the appropriate compound for a given synthetic or formulation context [2].

Drug Design ADME Physicochemical Characterization

Differential Solid-State Stability Through Hydrogen Bonding

The presence of both bromine and chlorine atoms in 5-bromo-4-chloro-2-hydroxybenzoic acid enables unique halogen bonding (Br⋯O and Cl⋯O) and hydrogen bonding networks in the solid state [1]. These interactions are distinct from those observed in crystals of the mono-halogenated analog 5-bromosalicylic acid [2].

Solid-State Chemistry Crystal Engineering Drug Formulation

SGLT2 Inhibitor Development: Scaffold-Specific Role

5-Bromo-4-chloro-2-hydroxybenzoic acid serves as a key intermediate in the synthesis of specific SGLT2 inhibitors. The 5-bromo-4-chloro substitution pattern is a defining feature of this chemical series [1]. While direct comparative data for the free acid against other analogs is limited, derivatives of this scaffold demonstrate potent SGLT2 inhibition (e.g., an IC50 of 150 nM for a derivative tested in CHO cells [2]), underscoring the value of the core structure for generating biologically active molecules.

SGLT2 Inhibitor Diabetes Medicinal Chemistry

Optimal Application Scenarios for Procuring 5-Bromo-4-chloro-2-hydroxybenzoic Acid (CAS 142167-38-2)


Scaffold for Synthesizing Potent SGLT2 Inhibitors

The primary, high-value research application for 5-bromo-4-chloro-2-hydroxybenzoic acid is as a building block for synthesizing C-glucoside SGLT2 inhibitors, a class of drugs for treating type 2 diabetes [1]. The specific 5-bromo-4-chloro pattern is critical for the activity of the final compounds. Procuring this specific acid is mandatory for replicating patented synthetic routes and for conducting SAR studies aimed at optimizing this class of therapeutics [2].

Investigating the Role of Dihalogen Substitution in Crystal Engineering

This compound is an excellent model system for studying the interplay between hydrogen bonding and halogen bonding in the solid state [1]. Researchers in crystal engineering and solid-state chemistry can procure this compound to investigate how the specific 5-bromo/4-chloro arrangement influences packing, polymorphism, and material properties like melting point and stability, compared to mono-halogenated salicylic acid analogs [2].

Synthesizing Novel Dyes, Pigments, and Organic Electronic Materials

The presence of two distinct halogen atoms on the aromatic ring provides unique sites for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1]. This makes 5-bromo-4-chloro-2-hydroxybenzoic acid a versatile building block for materials science applications. It can be used to synthesize extended pi-conjugated systems for organic electronics, or novel chromophores for dyes and pigments, where the halogen pattern can be leveraged to tune electronic and optical properties [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-4-chloro-2-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.